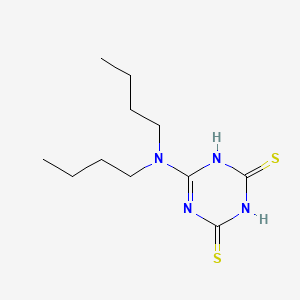

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Description

The exact mass of the compound 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGHAZCSMVIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067478 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29529-99-5 | |

| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29529-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029529995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dibutylamino)-4,6-dimercapto-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine, a versatile heterocyclic compound with significant potential in diverse scientific and industrial applications. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the experimental methodologies and the causal relationships that govern the compound's behavior.

Introduction: Unveiling a Multifunctional Scaffold

2-(Dibutylamino)-4,6-dimercapto-s-triazine, also known by its alternative name 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, is a substituted s-triazine characterized by a central triazine ring functionalized with a dibutylamino group and two mercapto (thiol) groups.[1] This unique combination of functional groups imparts a range of valuable properties, including potent metal-chelating capabilities, which are central to its primary applications. The dibutylamino group enhances its solubility in organic media and modulates its electronic properties, while the two thiol groups provide reactive sites for coordination with metal ions and participation in various chemical reactions.[2][3]

The compound has garnered considerable interest for its efficacy as a corrosion inhibitor, particularly for copper and its alloys.[2][4][5] Its ability to form a protective self-assembled film on metal surfaces makes it a valuable asset in the electronics industry for applications such as printed circuit board (PCB) protection.[2] Beyond materials science, its structural motifs suggest potential applications in medicinal chemistry and drug development, where triazine cores are recognized as privileged structures.[6]

This guide will systematically explore the key physicochemical attributes of this compound, providing both established data and the scientific context necessary for its effective application and further research.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to interpreting the physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine.

Structural Confirmation: A Spectroscopic Approach

The structural elucidation of 2-(dibutylamino)-4,6-dimercapto-s-triazine is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. These would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (CH₂) groups. The protons of the N-H groups in the triazine ring may appear as broad signals, and their chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon environments within the molecule. Key resonances would include those for the triazine ring carbons (with those bonded to sulfur appearing at a characteristic downfield shift), and the four distinct carbons of the butyl chains.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands would include:

-

N-H stretching: In the region of 3100-3400 cm⁻¹, characteristic of the secondary amine groups within the triazine ring.

-

C-H stretching: Around 2850-2960 cm⁻¹ due to the alkyl chains of the dibutylamino group.

-

C=N stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, typical for the triazine ring.

-

C-N stretching: In the 1300-1400 cm⁻¹ range.[9]

-

S-H stretching: A weak band may be observed around 2550 cm⁻¹, though it can be broad. The tautomeric equilibrium between the thiol and thione forms will influence the presence and intensity of this peak.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. Under electron impact (EI) ionization, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (272.43 g/mol ).[3] Fragmentation patterns of s-triazines are well-documented and typically involve cleavages of the substituent groups and characteristic ring fissions.[10][11]

Tautomerism: The Thiol-Thione Equilibrium

It is crucial to recognize that 2-(dibutylamino)-4,6-dimercapto-s-triazine can exist in a tautomeric equilibrium between the dithiol and dithione forms. This equilibrium is influenced by factors such as the solvent and the solid-state packing. The dithione form, 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione, is often the more stable tautomer in the solid state. This is an important consideration when interpreting spectroscopic data and understanding the compound's reactivity.

Diagram of Tautomeric Equilibrium

Caption: Experimental workflow for TGA/DSC analysis.

Synthesis and Purification

The synthesis of 2-(dibutylamino)-4,6-dimercapto-s-triazine is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by carefully managing the temperature. [12][13][14][15]

Synthetic Protocol: A Stepwise Approach

Objective: To synthesize 2-(dibutylamino)-4,6-dimercapto-s-triazine from cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Dibutylamine

-

Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

Solvents (e.g., acetone, water, tetrahydrofuran)

Methodology:

Step 1: Monosubstitution with Dibutylamine

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of dibutylamine to the cooled solution while maintaining the temperature.

-

Simultaneously, add a base (e.g., an aqueous solution of sodium carbonate) to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at 0-5 °C for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).

-

The resulting intermediate, 2-chloro-4,6-bis(dibutylamino)-1,3,5-triazine, can be isolated or used directly in the next step.

Step 2: Disubstitution with Mercapto Groups

-

To the solution containing the intermediate from Step 1, add two equivalents of a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

-

Gradually warm the reaction mixture to a higher temperature (e.g., 50-80 °C) to facilitate the substitution of the remaining two chlorine atoms.

-

If thiourea is used, a subsequent hydrolysis step with a base is required to generate the thiol groups.

-

Monitor the reaction by TLC until completion.

-

Upon completion, the product is isolated by precipitation (e.g., by adding the reaction mixture to water) and collected by filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

Synthetic Pathway Diagram

Caption: Synthetic route to the target compound.

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of 2-(dibutylamino)-4,6-dimercapto-s-triazine.

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis. [16]2. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. [17]3. Detection: UV detection at a wavelength where the triazine ring exhibits strong absorbance (e.g., around 220-240 nm).

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications and Field-Proven Insights

The unique physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine underpin its utility in several key areas.

Corrosion Inhibition

The primary and most well-documented application is as a corrosion inhibitor, particularly for copper and its alloys. [2][4][5]The two thiol groups can deprotonate and form strong coordinate bonds with copper ions on the metal surface, leading to the formation of a dense, protective self-assembled monolayer. This film acts as a barrier, preventing the ingress of corrosive agents such as chloride ions. [2]The long alkyl chains of the dibutylamino group contribute to the hydrophobicity and packing density of the protective layer, further enhancing its inhibitory effect. Electrochemical studies have demonstrated a significant reduction in corrosion rates in the presence of this compound. [2][4][5]

Potential in Drug Development and Biochemistry

The s-triazine scaffold is a common feature in many biologically active compounds, and the presence of reactive handles (thiol groups) and a lipophilic moiety (dibutylamino group) makes this compound an interesting starting point for medicinal chemistry campaigns. [6]The thiol groups can be used for bioconjugation or as pharmacophores that interact with biological targets. Its metal-chelating properties could also be explored in the context of modulating the activity of metalloenzymes or in the development of metal-based therapeutics.

Safety and Handling

Appropriate safety precautions must be observed when handling 2-(dibutylamino)-4,6-dimercapto-s-triazine. It is essential to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2-(Dibutylamino)-4,6-dimercapto-s-triazine is a compound with a rich set of physicochemical properties that make it highly valuable in materials science and potentially in the life sciences. Its straightforward, temperature-controlled synthesis, coupled with its excellent corrosion inhibition performance, has established its utility in industrial applications. The presence of versatile functional groups on a stable triazine core presents numerous opportunities for further research and development. This guide has provided a comprehensive technical overview to support and inspire future investigations into this promising molecule.

References

- Inhibition performance of 2-(Dibutylamino)-4,6-Dimercapto-1,3,5-Triazine self-assembled film for copper corrosion in 3.5 wt% NaCl solutions. (2019).

- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.

- Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2025).

- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M

- Beilstein, P., Cook, A. M., & Huetter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 29(5), 1132–1135.

- Beilstein, P., Cook, A. M., & Hutter, R. (1981). Determination of Seventeen s-Triazine Herbicides and Derivatives by High-pressure Liquid Chromatography. J. Agric. Food Chem., 29(5), 1132-1135.

- This compound. Chem-Impex.

- Decomposition of Azo & Hydrazo linked Bis Triazines.

- Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University.

- Protocol for synthesis of di- and tri-substituted s-triazine deriv

- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020).

- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. PubChem.

- This compound. TCI Chemicals.

- Method for the production of 2,4,6-trimercapto-1,3,5-triazine. (2012).

- FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. (2022).

- This compound 98.0+%, TCI America™. Fisher Scientific.

- This compound. (2025). Benchchem.

- 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(4), 261-271.

- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (2015).

- 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. (2023).

- 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. Cfm Oskar Tropitzsch GmbH.

- This compound(29529-99-5) 13 c nmr. ChemicalBook.

- This compound(29529-99-5) 1 h nmr. ChemicalBook.

- Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Organic Mass Spectrometry, 5(8), 935-942.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

- The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org.

- 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. PubChem.

- FT-IR spectra of: a dimethoxy-triazine ligand before and after... (2022).

- Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (2010). Russian Journal of Physical Chemistry B, 4(4), 572-576.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in hydrochloric acid solution. (2019).

- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). Molecules, 29(2), 345.

- Triazine. MINASCENT.

- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Journal of Fungi, 10(1), 34.

- Synthesis and Characterizations of s-Triazine Polymeric Complexes Including Epoxy Groups: Investigation of Their Magnetic and Thermal Properties. (2013).

- Mass Spectrometry - Fragmentation P

- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930.

- Fig. S7 FTIR spectrum of 1,5-Bis(diphenylamino)-8-diethylamino-tri-s-triazin. (2016).

- Microscopic thermal decomposition mechanism study of 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (MDO): Combined DSC-TG-MS-FTIR techniques and ReaxFF molecular dynamics simulations. (2021).

- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv

- s-Triazine, 2,4-diamino-6-methyl-. SpectraBase.

Sources

- 1. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochemsci.org [electrochemsci.org]

- 3. chemimpex.com [chemimpex.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. This compound(29529-99-5) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(29529-99-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

Structural Elucidation of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound of significant interest, with applications ranging from materials science to pharmaceutical development.[1][2] Its unique molecular architecture, characterized by a substituted triazine core and reactive dithiol groups, presents a compelling case for detailed structural analysis. A profound understanding of its atomic-level configuration is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutics or functional materials. This guide provides a comprehensive framework for the structural analysis of this molecule, detailing the necessary experimental protocols and the causal reasoning behind methodological choices. We navigate the critical question of its tautomeric identity and present a self-validating workflow for its definitive characterization.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine, is a versatile building block in synthetic chemistry.[1] The presence of a dibutylamino group typically enhances its solubility in organic solvents, while the dithiol functional groups offer pathways for metal chelation, disulfide bond formation, or further substitution reactions.[1][2] These features make it a candidate for evaluation in drug discovery programs, particularly in oncology and as a precursor for herbicides.[1][3]

A critical, yet often overlooked, feature of this molecule is its potential for prototropic tautomerism. The molecule can exist in the dithiol form or the more stable dithione form, 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione.[4] This structural ambiguity directly impacts its hydrogen bonding capabilities, molecular shape, and interaction with biological targets. Therefore, any rigorous analysis must aim to resolve this tautomeric state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29529-99-5 | [1][4][5] |

| Molecular Formula | C₁₁H₂₀N₄S₂ | [1][4] |

| Molecular Weight | 272.43 g/mol | [1][4][5] |

| IUPAC Name | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | [2][4] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 141 - 145 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Density | ~1.22 g/cm³ | [6] |

| XLogP3 | ~2.86 | [6] |

Synthesis and Purification: Establishing a High-Quality Analyte

The foundation of any accurate structural analysis is a pure sample. The synthesis of substituted s-triazines typically proceeds from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via sequential nucleophilic substitution. The differential reactivity of the chlorine atoms at varying temperatures is the key to controlled synthesis.

Protocol 2.1: Synthesis of this compound

-

Rationale: This protocol leverages the higher reactivity of the first chlorine atom on the triazine ring at low temperatures for monosubstitution, followed by displacement of the remaining two chlorines at a higher temperature.[7]

-

Monosubstitution:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath. This is critical to prevent disubstitution.

-

Add a solution of dibutylamine (1.0 eq) dropwise over 1 hour, maintaining the low temperature.

-

Stir the reaction mixture at 0-5 °C for an additional 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Dithiolation:

-

In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (≥2.0 eq) in a suitable solvent like aqueous THF.

-

Add the NaSH solution to the reaction mixture from the previous step at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl) to precipitate the product.

-

Filter the crude solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid. Purity should be verified by HPLC (>98%) and melting point determination.[1]

-

The Structural Analysis Workflow: An Integrated Spectroscopic and Crystallographic Approach

A multi-faceted approach is essential for an unambiguous structural assignment. No single technique provides a complete picture; instead, data from each method should be used to validate the others.

Caption: Integrated workflow for the structural analysis of this compound.

Mass Spectrometry: Confirming Elemental Composition

-

Objective: To confirm the molecular weight and elemental formula of the synthesized compound.

-

Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively validate the molecular formula, distinguishing it from other potential isomers or byproducts.

Protocol 3.1: HRMS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this class of molecule.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Expected Result: An observed m/z value of approximately 273.1205, corresponding to the calculated exact mass of the [C₁₁H₂₁N₄S₂]⁺ ion. The isotopic pattern, showing contributions from ³³S and ³⁴S, should also match the theoretical distribution.

NMR Spectroscopy: Elucidating the Molecular Skeleton in Solution

-

Objective: To map the proton and carbon framework of the molecule and investigate the tautomeric form in solution.

-

Causality: ¹H and ¹³C NMR are unparalleled for determining the connectivity of atoms. The chemical shifts and coupling patterns provide a fingerprint of the molecule's structure. The presence or absence of exchangeable proton signals (N-H, S-H) can provide strong evidence for the dominant tautomer in a given NMR solvent.

Protocol 3.2: ¹H and ¹³C NMR Analysis

-

Dissolve ~5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons.

-

Acquire a ¹H NMR spectrum. Expected signals would include multiplets for the butyl chain protons (~0.9-3.6 ppm). The N-H protons of the dithione tautomer would likely appear as broad signals at a higher chemical shift (>10 ppm).[8]

-

Acquire a ¹³C NMR spectrum. Expected signals would include those for the butyl chain carbons and the triazine ring carbons. The chemical shift of the C=S carbons (in the dithione form) would be significantly downfield (~175-185 ppm), providing strong evidence for this tautomer.

-

Self-Validation: The integration of the ¹H signals should correspond to the number of protons in the dibutylamino group (20H). The number of distinct signals in both ¹H and ¹³C spectra will confirm the molecule's symmetry.

X-ray Crystallography: The Definitive Solid-State Structure

-

Objective: To unambiguously determine the three-dimensional atomic arrangement, including bond lengths, bond angles, and, most critically, the tautomeric form in the solid state.

-

Causality: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides direct visualization of the electron density of a molecule, allowing for the precise location of all non-hydrogen atoms and often hydrogen atoms as well, thereby resolving any structural ambiguities like tautomerism. While specific data for the title compound is not widely published, the methodology is well-established for s-triazine derivatives.[7][9][10]

Protocol 3.3: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): The ability to grow single, diffraction-quality crystals is itself an indication of high sample purity.

-

Method: Slow evaporation or solvent layering are common techniques.[7] Dissolve the purified compound in a suitable solvent (e.g., THF or ethanol) to near saturation. Place the solution in a loosely capped vial to allow for slow evaporation of the solvent over several days.

-

-

Data Collection:

-

Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.

-

Place the crystal in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.[7]

-

A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are processed to determine the unit cell dimensions and symmetry (space group).

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data. The final refined structure will provide precise coordinates for each atom. The location of protons on the triazine ring nitrogens versus the sulfur atoms will definitively confirm the dithione vs. dithiol tautomeric form in the crystal lattice.

-

Integrated Analysis and Conclusion

The power of this workflow lies in the convergence of data. The HRMS confirms the elemental formula predicted by the synthesis. NMR spectroscopy then validates the core structure and connectivity in solution, providing strong evidence for the dominant tautomer. Finally, X-ray crystallography delivers the definitive, high-resolution solid-state structure, confirming the tautomeric form and revealing detailed conformational information and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its behavior in a biological context. For this compound, the combined data will almost certainly confirm the thermodynamically favored 1H-1,3,5-triazine-2,4-dithione tautomer in both solid and solution phases, a critical piece of information for any future drug development or materials science application.

References

-

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Semantic Scholar. [Link]

-

Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. OMANIAC. [Link]

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]

-

(PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 4. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 29529-99-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound(29529-99-5) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, a molecule with significant potential in the fields of agrochemicals and pharmaceuticals.[1] The strategic approach to this synthesis hinges on the principles of sequential nucleophilic aromatic substitution on the 1,3,5-triazine core, a cornerstone of heterocyclic chemistry. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a workflow visualization to support researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a substituted s-triazine characterized by a dibutylamino group at the C6 position and two thiol groups at the C2 and C4 positions. The presence of the dibutylamino moiety enhances its solubility and reactivity, while the dithiol functionality imparts the ability to chelate metal ions.[1] These structural features make it a valuable intermediate in the synthesis of herbicides and a scaffold for the development of novel therapeutic agents.[1]

Synthetic Strategy: A Two-Step Sequential Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through a two-step sequential nucleophilic aromatic substitution reaction starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the differential reactivity of the chlorine atoms on the triazine ring, which allows for a controlled, stepwise introduction of different nucleophiles.[2][3][4]

The reactivity of the chlorine atoms is temperature-dependent; the first substitution occurs readily at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures.[5] This principle is harnessed to first introduce the dibutylamino group, followed by the substitution of the remaining two chlorine atoms with a sulfur nucleophile.

Part 1: Synthesis of the Intermediate: 2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine

The initial step involves the monosubstitution of cyanuric chloride with dibutylamine. This reaction must be conducted under carefully controlled temperature conditions to prevent the formation of di- and tri-substituted byproducts.

Experimental Protocol

Materials:

-

Cyanuric chloride (1.0 eq)

-

Dibutylamine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

Acetone

-

Crushed ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol, 1.84 g) in 50 mL of acetone.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve dibutylamine (10 mmol, 1.29 g) in 20 mL of acetone.

-

To the cyanuric chloride solution, add potassium carbonate (10 mmol, 1.38 g) while stirring vigorously.

-

Add the cold solution of dibutylamine dropwise to the stirring suspension of cyanuric chloride and potassium carbonate over a period of 1 hour, ensuring the temperature is maintained at 0-5 °C.[6]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction, pour the mixture onto 200 g of crushed ice with stirring.

-

A white precipitate of 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine will form.

-

Filter the solid product, wash thoroughly with cold distilled water (3 x 50 mL), and dry under vacuum to yield the pure intermediate.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is crucial for achieving selective monosubstitution. At higher temperatures, the reactivity of the second chlorine atom increases, leading to the formation of the undesired disubstituted product.[5][6]

-

Potassium Carbonate: This acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side.

-

Acetone: It serves as a suitable solvent that dissolves the reactants and remains inert under the reaction conditions.

Part 2: Synthesis of the Final Product: this compound

The second and final step is the substitution of the two remaining chlorine atoms on the intermediate with thiol groups. This is achieved by reacting the dichlorotriazine with a sulfur nucleophile, typically sodium hydrosulfide (NaSH).

Experimental Protocol

Materials:

-

2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine (1.0 eq)

-

Sodium hydrosulfide (NaSH) (2.2 eq)

-

Tetrahydrofuran (THF) or a similar inert solvent

-

Dilute hydrochloric acid (HCl)

-

Crushed ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the intermediate, 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine (5 mmol, 1.39 g), in 40 mL of THF.

-

In a separate beaker, prepare a solution of sodium hydrosulfide (11 mmol, 0.62 g) in a minimal amount of water and then dilute with 20 mL of THF.

-

Add the sodium hydrosulfide solution to the solution of the dichlorotriazine intermediate at room temperature.

-

Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This will protonate the thiolate salts to form the desired dithiol, which will precipitate out of the solution.

-

Filter the resulting solid, wash it extensively with cold distilled water to remove any inorganic salts, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Causality Behind Experimental Choices:

-

Sodium Hydrosulfide (NaSH): A common and effective sulfur nucleophile for introducing thiol groups onto electrophilic centers. A slight excess is used to ensure complete substitution of both chlorine atoms.

-

Reflux Conditions: The substitution of the second and third chlorine atoms on the triazine ring is less facile and requires higher temperatures to proceed at a reasonable rate.[5]

-

Acidification: The initial product of the nucleophilic substitution is the disodium salt of the dithiol. Acidification is necessary to protonate the thiolates and precipitate the neutral final product.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | White crystalline solid |

| Dibutylamine | C₈H₁₉N | 129.24 | Colorless liquid |

| 2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine | C₁₁H₁₈Cl₂N₄ | 277.19 | White solid |

| Sodium Hydrosulfide | NaSH | 56.06 | White crystalline solid |

| This compound | C₁₁H₂₀N₄S₂ | 272.43 | White to off-white solid |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is a well-defined process that leverages the predictable reactivity of cyanuric chloride. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired product can be achieved. This technical guide provides a robust and reliable protocol for researchers and professionals, facilitating the synthesis of this important molecule for further investigation in drug discovery and agrochemical development.

References

-

Organic Syntheses Procedure. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

- El-Faham, A., et al. (2020).

-

Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

-

Vietnam Journal of Chemistry. (n.d.). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Retrieved from [Link]

- El-Faham, A., et al. (2020).

- Google Patents. (n.d.). US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride.

- Aparicio, D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.

- Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubChem. (n.d.). 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol. Retrieved from [Link]

-

ResearchGate. (2020). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and diverse applications of 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5). This multifaceted triazine derivative, characterized by a dibutylamino group and two reactive thiol functionalities, has garnered significant interest across various scientific and industrial domains. This document delves into its core applications as a potent corrosion inhibitor for metals and alloys, a vulcanization accelerator in the rubber industry, and its emerging potential in agrochemicals and pharmaceuticals. The guide offers detailed experimental protocols, mechanistic insights, and quantitative data to support researchers and professionals in leveraging the unique attributes of this compound.

Introduction

This compound is a sulfur- and nitrogen-containing heterocyclic compound with a central triazine ring.[1] The presence of both a lipophilic dibutylamino group and two nucleophilic thiol groups imparts a unique combination of properties, including enhanced solubility in organic solvents, strong metal-chelating capabilities, and the ability to participate in various chemical transformations.[2][3] These characteristics are central to its utility in diverse fields, from materials science to potential therapeutic applications. This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 29529-99-5 | [4] |

| Molecular Formula | C₁₁H₂₀N₄S₂ | [4] |

| Molecular Weight | 272.43 g/mol | [5] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 141.0-145.0 °C | [6] |

| IUPAC Name | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | [4] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound typically proceeds via a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) backbone. The significant difference in the reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise reaction.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyanuric chloride

-

Dibutylamine

-

Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

-

Potassium carbonate or other suitable base

-

Methylene chloride or other appropriate solvent

-

Hydrochloric acid (for workup)

Procedure:

-

Step 1: Synthesis of 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine:

-

Dissolve cyanuric chloride in a suitable solvent like methylene chloride and cool the mixture in an ice bath.

-

Slowly add one equivalent of dibutylamine to the solution while stirring. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed.[2]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the monosubstituted product.

-

-

Step 2: Synthesis of this compound:

-

Dissolve the 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine intermediate in a suitable solvent.

-

Add two equivalents of a sulfur nucleophile, such as sodium hydrosulfide (NaSH).[3]

-

The reaction mixture is stirred, and the progress is monitored by TLC.

-

After the reaction is complete, the mixture is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two thiol groups, which can exist in tautomeric equilibrium with the thione form. These thiol groups are nucleophilic and can undergo a variety of reactions:

-

Oxidation: The thiol groups can be oxidized to form disulfide bridges, leading to the formation of dimers or polymers.[1]

-

Alkylation and Acylation: The thiol groups can react with electrophiles such as alkyl halides or acyl chlorides to form thioethers or thioesters, respectively.

-

Metal Chelation: The presence of the two thiol groups and the nitrogen atoms in the triazine ring makes it an excellent chelating agent for various metal ions. This property is fundamental to its application as a corrosion inhibitor.[2]

Applications

Corrosion Inhibition

This compound has demonstrated exceptional efficacy as a corrosion inhibitor for various metals and alloys, including aluminum and mild steel, particularly in acidic environments.[3][8]

Mechanism of Action:

The primary mechanism of corrosion inhibition is the adsorption of the molecule onto the metal surface, forming a protective barrier.[1] This adsorption is facilitated by the presence of multiple active centers: the nitrogen atoms of the triazine ring and the sulfur atoms of the thiol groups, which can donate lone pair electrons to the vacant d-orbitals of the metal atoms.[3] This interaction forms a coordinated protective film that isolates the metal from the corrosive medium. The dibutylamino group contributes to the formation of a more compact and hydrophobic layer, further enhancing the protective effect. Quantum chemical studies have shown that the HOMO (Highest Occupied Molecular Orbital) is localized around the triazine ring and the thiol groups, indicating these are the primary sites for electron donation to the metal surface.[3]

Experimental Protocol: Evaluation of Corrosion Inhibition

Method: Weight Loss Measurement

-

Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area.

-

Inhibitor Solution: Prepare a corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

-

Immersion Test: Immerse the metal coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Caption: Workflow for evaluating corrosion inhibition using the weight loss method.

Rubber Vulcanization Accelerator

In the rubber industry, this compound functions as a vulcanization accelerator.[6] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.[9]

Mechanism of Action:

Sulfur vulcanization without accelerators is a slow and inefficient process.[10] Accelerators like this compound increase the rate of vulcanization and improve the properties of the final rubber product.[9] The triazine dithiol derivative participates in the formation of an active sulfurating agent. This complex then reacts with the rubber polymer chains to form cross-links more efficiently than elemental sulfur alone. The presence of the accelerator leads to a more controlled cross-linking process, resulting in improved tensile strength, elasticity, and resistance to aging.[10]

Experimental Protocol: Evaluation of Vulcanization Characteristics

-

Rubber Compounding: Prepare a rubber compound by mixing natural rubber with other ingredients such as fillers (e.g., carbon black), activators (e.g., zinc oxide, stearic acid), and the vulcanizing agent (sulfur) in an internal mixer. Add this compound as the accelerator at a specified dosage.

-

Curing Characteristics: Determine the curing characteristics of the rubber compound using a moving die rheometer (MDR). This will provide data on scorch time (time to onset of vulcanization), cure time, and torque values (which correlate with cross-link density).

-

Vulcanization: Vulcanize the rubber compound in a compression molding press at a specific temperature and for a time determined from the MDR data.

-

Mechanical Property Testing: Evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness, according to standard testing methods (e.g., ASTM).

Potential Applications in Agrochemicals and Pharmaceuticals

The 1,3,5-triazine scaffold is a well-known pharmacophore in medicinal chemistry and a core structure in many herbicides.[2][11] While specific drug development applications for this compound are not extensively documented in publicly available literature, its structural features suggest potential for further investigation. The presence of the triazine ring and the reactive thiol groups allows for the synthesis of novel derivatives that could be explored for various biological activities, including as anticancer or antimicrobial agents.[2][11] In the agricultural sector, it has been identified as a potential precursor for herbicides.[11]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

While a detailed spectrum is not publicly available, the expected NMR signals can be predicted based on the structure. The ¹H NMR spectrum would show characteristic signals for the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups) and a broad signal for the SH protons. The ¹³C NMR spectrum would show signals for the carbon atoms of the butyl groups and the triazine ring.[1][12]

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (272.43 g/mol ). Fragmentation patterns would likely involve the loss of the butyl groups and fragments of the triazine ring.[13]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H and S-H stretching vibrations (if in the thiol form), C=S stretching (if in the thione form), and C-N and C=N stretching of the triazine ring.[14]

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin and eye irritation and can be harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical with a unique combination of properties that make it valuable in several industrial and research applications. Its primary roles as a corrosion inhibitor and a rubber vulcanization accelerator are well-established, with clear mechanistic underpinnings. The potential for this compound and its derivatives in the fields of agrochemicals and pharmaceuticals presents exciting opportunities for future research and development. This guide provides a foundational understanding of its chemical properties and practical applications, serving as a valuable resource for scientists and engineers working with this compound.

References

-

The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. (2017). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

-

Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega. Retrieved January 7, 2026, from [Link]

-

MEDICAL RUBBER COMPOSITION, MEDICAL RUBBER PART, AND PACKAGING ARTICLE FOR MEDICAL RUBBER PART. (2023). European Patent Office. Retrieved January 7, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved January 7, 2026, from [Link]

-

This compound, 25 grams. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Test Matrix for TLC Inhibition with Thiols. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1,3,5-[tris-piperazine]-triazine. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

Rubber Vulcanization | Rubber Products. (2022). Associated Rubber Chemicals. Retrieved January 7, 2026, from [Link]

-

The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. (2023). DergiPark. Retrieved January 7, 2026, from [Link]

-

Accelerators. (n.d.). Vagmi Chemicals. Retrieved January 7, 2026, from [Link]

-

This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]

-

Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

This compound, 100g. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE (Digital Academic Repository). Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound(29529-99-5) 13C NMR spectrum [chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assochem.in [assochem.in]

- 10. lusida.com [lusida.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound(29529-99-5) 1H NMR spectrum [chemicalbook.com]

- 13. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Versatility of the Triazine-Dithiol Scaffold

An In-depth Technical Guide to the Theoretical Exploration of Triazine-Dithiol Compounds

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a privileged scaffold in both materials science and medicinal chemistry.[1] Its synthetic tractability, stemming from the sequential and temperature-controlled nucleophilic substitution of cyanuric chloride, allows for the precise installation of various functional groups.[2] Among these, the introduction of two thiol (-SH) groups to create triazine-dithiol compounds imparts a unique set of chemical properties. These properties are rooted in the interplay between the electron-deficient triazine core and the nucleophilic, metal-chelating character of the thiol moieties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate triazine-dithiol compounds. Moving beyond a simple recitation of facts, this paper delves into the causality behind computational choices, offering field-proven insights into how theoretical studies elucidate reaction mechanisms, predict molecular properties, and guide the rational design of novel compounds for specific applications, from advanced corrosion inhibitors to targeted therapeutics.

Part 1: Core Theoretical Methodologies

The predictive power of computational chemistry is indispensable for minimizing the trial-and-error nature of laboratory research. For triazine-dithiols, two primary theoretical approaches provide the foundation for understanding their behavior at the molecular level: Quantum Mechanics, primarily through Density Functional Theory (DFT), and Molecular Mechanics, applied in molecular docking simulations.

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

Density Functional Theory (DFT) has become the predominant quantum chemical method for studying systems of this size due to its exceptional balance of computational accuracy and efficiency.[3] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach allows for the accurate prediction of a wide range of molecular properties that are critical for understanding triazine-dithiols.

Key Applications of DFT in Triazine-Dithiol Research:

-

Molecular Geometry and Stability: DFT is used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This is crucial for understanding how the molecule will interact with other species.

-

Tautomerism Analysis: Triazine-dithiol compounds can exist in different tautomeric forms, most commonly the dithiol and the dithione forms. DFT calculations can accurately predict the relative stabilities of these tautomers in different environments (gas phase or in solution), which is vital as different tautomers may exhibit vastly different chemical reactivity and biological activity.[4][5][6]

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. In corrosion inhibition, for instance, a high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, facilitating strong adsorption.[7]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the identification of sites likely to be involved in intermolecular interactions, such as the nitrogen and sulfur atoms in triazine-dithiols.

-

-

Calculation of Quantum Chemical Descriptors: From the FMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), global hardness (η), and softness (σ). These values provide a quantitative basis for comparing the reactivity and stability of different triazine-dithiol derivatives.

Molecular Docking: Elucidating Bio-molecular Interactions

In the context of drug development, understanding how a molecule binds to a biological target, such as an enzyme or receptor, is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a triazine-dithiol derivative) when bound to a second (the receptor, e.g., a protein) to form a stable complex.[8]

The primary goal is to model the ligand-receptor interaction and predict the binding affinity, which is typically expressed as a scoring function. This methodology is instrumental in:

-

Structure-Activity Relationship (SAR) Studies: Docking can explain why small changes in the ligand's structure lead to significant differences in biological activity.[9][10]

-

Hit Identification and Lead Optimization: By screening virtual libraries of compounds, docking can identify potential new drug candidates and guide medicinal chemists in modifying existing molecules to improve their binding affinity and selectivity.[11]

-

Binding Mode Analysis: Docking simulations reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand in the receptor's binding pocket.[8][9]

Part 2: Application-Driven Theoretical Investigations

The true power of these theoretical methods is realized when they are applied to solve specific scientific challenges. The following sections explore how DFT and molecular docking have provided critical insights into the two primary application areas for triazine-dithiol compounds.

Triazine-Dithiols as Corrosion Inhibitors

Organic corrosion inhibitors function by adsorbing onto a metal surface to form a protective film that shields the metal from aggressive environments.[12] Triazine-dithiol derivatives have proven to be highly effective inhibitors for metals like aluminum and copper alloys in acidic or saline solutions.[13][14] Theoretical studies, particularly DFT, are essential for explaining their high efficiency and guiding the design of even better inhibitors.

The strong interaction between the inhibitor and the metal surface is attributed to the presence of electronegative nitrogen and sulfur atoms and the π-electrons of the triazine ring.[13] DFT calculations allow researchers to quantify this interaction.

Causality Behind Inhibition Efficiency:

-

Adsorption Mechanism: DFT calculations show that the adsorption of these inhibitors on a metal surface is a spontaneous process.[13] The analysis of FMOs reveals that the electron-rich heteroatoms and the triazine ring can donate electrons to the empty d-orbitals of the metal (chemisorption), while the protonated molecule can also interact electrostatically with chloride ions on the surface (physisorption).[7]

-

Structural Effects: The relationship between molecular structure and inhibition efficiency can be systematically investigated. For example, studies have shown how different N-substituted side chains on the triazine ring influence the electron density distribution and, consequently, the strength of the adsorption onto the metal surface.[13]

Table 1: Correlation of Quantum Chemical Descriptors with Corrosion Inhibition Efficiency (Representative data synthesized from literature principles)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency |

| 6-diallylamino-1,3,5-triazine-2,4-dithiol (DAN) | -5.89 | -1.23 | 4.66 | 8.12 | High |

| 6-dibutylamino-1,3,5-triazine-2,4-dithiol (DBN) | -5.95 | -1.15 | 4.80 | 8.55 | High |

| 1,3,5-triazine-2,4-dithiol | -6.21 | -1.55 | 4.66 | 4.31 | Moderate |

Note: Higher HOMO values and lower energy gaps generally correlate with higher inhibition efficiency, indicating greater reactivity and ease of electron donation to the metal surface.

Caption: Mechanism of corrosion inhibition by triazine-dithiol compounds.

Triazine-Dithiols in Drug Development

The triazine scaffold is a cornerstone in modern medicinal chemistry, found in numerous approved drugs for treating cancer and other diseases. The ability to easily modify the three substitution points on the ring allows for the fine-tuning of pharmacological properties. Triazine derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3Ks), which are critical targets in cancer therapy.[15]

Molecular docking is the key theoretical tool in this domain. It provides a structural hypothesis for the observed biological activity and guides the design of next-generation compounds. For example, in the development of DHFR inhibitors, docking studies can reveal how a triazine derivative fits into the enzyme's active site and which residues it interacts with, mimicking the binding of the natural substrate, folic acid.[10]

Insights from Molecular Docking:

-

Identification of Key Interactions: Docking studies on triazine-based anticancer agents consistently show that the nitrogen atoms of the triazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site.[10]

-

Explaining SAR: By comparing the docking poses of highly active and inactive compounds, researchers can pinpoint the structural features essential for potent inhibition. For instance, the addition of a piperidine or benzylamine substituent on the triazine core can lead to favorable hydrophobic interactions that significantly enhance anti-proliferative activity.[9]

Caption: Iterative workflow for drug discovery using molecular docking.

Part 3: Practical Guide to a Theoretical Workflow

To ensure the trustworthiness and reproducibility of computational results, a well-defined and validated protocol is essential. The following sections provide step-by-step methodologies for conducting DFT and molecular docking studies on triazine-dithiol compounds.

Experimental Protocol: DFT Analysis of a Triazine-Dithiol Corrosion Inhibitor

This protocol outlines the procedure for calculating quantum chemical properties of a triazine-dithiol molecule to assess its potential as a corrosion inhibitor.

Objective: To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of a candidate inhibitor molecule.

Methodology:

-

Molecule Construction:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structure of the desired triazine-dithiol compound.

-

Perform an initial geometry optimization using a low-level method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

DFT Calculation Setup:

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Causality: Select the B3LYP functional and the 6-31G(d,p) basis set. This combination is widely used and has been shown to provide reliable results for organic molecules of this type at a reasonable computational cost.[16] The B3LYP functional includes a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) necessary for accurately describing chemical bonds and non-covalent interactions.

-

Specify the calculation type as Opt Freq (Optimization followed by Frequency calculation).

-

Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

-

-

Execution and Validation:

-

Run the DFT calculation.

-

After completion, verify that the geometry optimization has converged successfully.

-

Self-Validation: Examine the results of the frequency calculation. A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be corrected and re-optimized.

-

-

Analysis and Interpretation:

-

Extract the final optimized energy and geometric parameters (bond lengths, angles).

-

Visualize the HOMO and LUMO orbitals. Analyze their distribution to identify the regions involved in electron donation and acceptance.

-

Generate a Molecular Electrostatic Potential (MEP) map. Identify the most negative potential regions (typically around the N and S atoms), which are the most likely sites for electrophilic attack or coordination to the metal surface.

-

Calculate quantum chemical descriptors (hardness, electronegativity, etc.) from the HOMO and LUMO energies to quantitatively compare with other known inhibitors.

-

Experimental Protocol: Molecular Docking of a Triazine-Dithiol Ligand

This protocol describes a general workflow for docking a triazine-dithiol ligand into the active site of a target protein.

Objective: To predict the binding mode and estimate the binding affinity of a potential drug candidate.

Methodology:

-

Receptor and Ligand Preparation:

-

Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using a tool like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This critical step involves:

-

Removing water molecules and other non-essential co-factors.

-

Adding hydrogen atoms (as they are usually absent in X-ray crystal structures).

-

Assigning correct bond orders and protonation states for amino acid residues.

-

-

Ligand: Prepare the 3D structure of the triazine-dithiol ligand. Assign correct protonation states (especially for the thiol groups) and generate a low-energy conformer using a force field or a quick DFT optimization.

-

-

Binding Site Definition:

-

Identify the active site of the receptor. This is often known from experimental data or can be predicted by identifying cavities on the protein surface.

-

Define a "grid box" that encompasses the entire binding site. The docking algorithm will confine its search for binding poses within this box. The size of the box is critical: too small and it may miss the correct pose; too large and it increases computation time unnecessarily.

-

-

Running the Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to perform the simulation.

-

The software will systematically explore various conformations of the ligand within the defined grid box, evaluating the energetic favorability of each pose using a scoring function.

-

Typically, the simulation generates multiple possible binding poses (e.g., 10-20), ranked by their docking score.

-

-

Analysis and Interpretation:

-

Pose Selection: Analyze the top-ranked poses. The best pose is often the one with the lowest energy (most negative docking score) and is part of a cluster of similar low-energy poses.

-

Interaction Analysis: Visualize the top-ranked ligand-receptor complex in a molecular graphics program (e.g., PyMOL, Chimera).

-

Identify and measure key interactions: hydrogen bonds, hydrophobic contacts, salt bridges, etc.

-

Compare the binding mode of your compound to that of known inhibitors or the natural substrate to validate the results and generate new hypotheses for improving the ligand's design.

-

Conclusion

Theoretical studies, anchored by the robust frameworks of Density Functional Theory and molecular docking, are indispensable tools in the modern exploration of triazine-dithiol compounds. They provide a lens into the electronic and structural properties that govern the function of these molecules, from their protective adsorption on metal surfaces to their specific interactions with biological targets. By explaining the causality behind molecular behavior, these computational methods enable a rational, hypothesis-driven approach to design. This guide has outlined the core principles, key applications, and validated protocols that empower researchers to leverage theoretical chemistry, accelerating the transition from virtual screening and molecular design to the synthesis and application of novel, high-performance triazine-dithiol compounds.

References

- A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its deriv

- The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. (2017). Semantic Scholar.

- Experimental and theoretical investigation of adsorption and inhibition properties of 2-Amino-1,3,5-triazine-4,6-dithiol against corrosion in hydrochloric acid solution on mild steel. (n.d.).

- Synthesis of triazine-thiol derivatives. (n.d.).

- Corrosion Inhibition Studies of Triazinedithiol Inhibitors for Mild Steel in an Acid Chloride Solution. (n.d.).

- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI

- Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Deriv

- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science.

-